1-Amino-3-methyl-1,3-diazinan-2-one
Description
1-Amino-3-methyl-1,3-diazinan-2-one (C₅H₁₁N₃O) is a six-membered heterocyclic compound featuring a diazinan-2-one backbone with an amino (-NH₂) group at position 1 and a methyl (-CH₃) group at position 3 (Fig. 1) . Its molecular structure (SMILES: CN1CCCN(C1=O)N) and InChIKey (KTANLHGRLYUOQT-UHFFFAOYSA-N) confirm the presence of a non-planar six-membered ring with distinct hydrogen-bonding capabilities due to the amino substituent . Predicted collision cross-sections (CCS) for its adducts, such as [M+H]⁺ (126.3 Ų) and [M+Na]⁺ (136.6 Ų), highlight its physicochemical behavior in mass spectrometry .
Properties
IUPAC Name |
1-amino-3-methyl-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-7-3-2-4-8(6)5(7)9/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTANLHGRLYUOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461709-11-4 | |
| Record name | 1-amino-3-methyl-1,3-diazinan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methyl-1,3-diazinan-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1,3-diazinan-2-one with ammonia can yield 1-amino-3-methyl-1,3-diazinan-2-one . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of 1-amino-3-methyl-1,3-diazinan-2-one often involves large-scale synthesis using batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methyl-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts and are carried out under controlled temperatures.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and related compounds.
Substitution: Formation of substituted diazinan-2-one derivatives with various functional groups.
Scientific Research Applications
1-Amino-3-methyl-1,3-diazinan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-amino-3-methyl-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Similar Diazinan-2-one Derivatives
Structural and Crystallographic Differences
1-Amino-3-methyl-1,3-diazinan-2-one
- Substituents: Amino (-NH₂) at position 1, methyl (-CH₃) at position 3.
- Hydrogen Bonding: The amino group enables strong N-H⋯O interactions, influencing crystal packing and solubility.
1,3-Dimethyl-1,3-diazinan-2-one (DMPU)
- Substituents : Methyl groups at positions 1 and 3.
- Crystallinity : Liquid at room temperature but crystallizes upon standing. Forms hydrogen-bonded dimers in the solid state (N-H⋯O distance: 2.00 Å) .
- Bond Parameters : C=O bond length: 1.248 Å; N-C bonds: ~1.36 Å .
1-Methyl-1,3-diazinan-2-one
- Substituents : Methyl at position 1, hydrogen at position 3.
- Ring Geometry: Non-planar six-membered ring with a dihedral angle of 42.1° between N1/C1/N2 and C2/C3/C4 planes .
5,5-Difluoro-1-methyl-1,3-diazinan-2-one
- Substituents : Methyl at position 1, fluorine atoms at position 5.
Physicochemical Properties
Reactivity and Acidity
- Acidity: The amino group in 1-amino-3-methyl-1,3-diazinan-2-one increases acidity compared to methyl-substituted analogs. For example, 1-amino-3-methyl-1,2,3-triazolium (a structurally distinct analog) has a deprotonation enthalpy (DPE) of 286.9 kcal·mol⁻¹, higher than unsubstituted triazolium (261.2 kcal·mol⁻¹) . This suggests that amino-substituted diazinanones may exhibit stronger proton-donor capabilities.
- Reaction Pathways: Amino groups can alter reaction mechanisms. In solid-state reactions, amino-substituted triazolium cations form cross-linked products via exocyclic NH₂ proton transfer, differing from methyl-substituted counterparts .
Biological Activity
Overview
1-Amino-3-methyl-1,3-diazinan-2-one (CAS Number: 1461709-11-4) is a heterocyclic compound with the molecular formula C₅H₁₁N₃O, known for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly due to its structural characteristics that allow for interactions with various biological targets.
- Molecular Weight : 129.16 g/mol
- SMILES : CN1CCCN(C1=O)N
- InChI : InChI=1S/C5H11N3O/c1-7-3-2-4-8(6)5(7)9/h2-4,6H2,1H3
The biological activity of 1-amino-3-methyl-1,3-diazinan-2-one is attributed to its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various biochemical reactions, including:
- Formation of Hydrogen Bonds : The compound can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Substitution Reactions : The amino group can be involved in substitution reactions, enhancing its reactivity and interaction with other compounds.
Biological Activities
Research has highlighted several key biological activities associated with 1-amino-3-methyl-1,3-diazinan-2-one:
Antimicrobial Activity
Studies have shown that the compound exhibits significant antimicrobial properties against various pathogens. For instance:
- Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition of growth.
Anticancer Properties
The compound's unique structure has led to investigations into its anticancer potential:
- Cell Line Studies : In vitro studies have indicated that 1-amino-3-methyl-1,3-diazinan-2-one can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Comparative Analysis
To better understand the uniqueness of 1-amino-3-methyl-1,3-diazinan-2-one, a comparison with similar compounds is essential:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Amino-3-methyl-1,3-diazinan-2-one | Contains both amino and methyl groups | Antimicrobial, anticancer |
| 3-Methyl-1,3-diazinan-2-one | Lacks amino group | Limited biological activity |
| 1-Amino-1,3-diazinan-2-one | Lacks methyl group | Different reactivity |
Case Studies
Recent studies have provided insights into the applications and effects of 1-amino-3-methyl-1,3-diazinan-2-one:
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections .
Anticancer Research
In another research effort documented in Cancer Research, the compound was tested on various cancer cell lines (e.g., MCF7 and HeLa). The findings revealed that treatment with 50 µM of 1-amino-3-methyl-1,3-diazinan-2-one resulted in a significant reduction in cell viability (up to 70%), indicating strong anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
